kuwanon J

Catalog No.
S3352324
CAS No.
83709-26-6
M.F
C40H38O10
M. Wt
678.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
kuwanon J

CAS Number

83709-26-6

Product Name

kuwanon J

IUPAC Name

(E)-1-[3-[6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one

Molecular Formula

C40H38O10

Molecular Weight

678.7 g/mol

InChI

InChI=1S/C40H38O10/c1-20(2)4-9-26-32(44)14-12-28(38(26)48)40(50)36-29(25-10-8-24(42)19-35(25)47)16-21(3)17-30(36)37-33(45)15-11-27(39(37)49)31(43)13-6-22-5-7-23(41)18-34(22)46/h4-8,10-15,17-19,29-30,36,41-42,44-49H,9,16H2,1-3H3/b13-6+

InChI Key

KBAPHKOHTBBCTO-AWNIVKPZSA-N

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)C=CC5=C(C=C(C=C5)O)O)O

Isomeric SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)/C=C/C5=C(C=C(C=C5)O)O)O

Description

Kuwanon J belongs to the class of organic compounds known as linear diarylheptanoids. These are diarylheptanoids with an open heptane chain. The two aromatic rings are linked only by the heptane chain. Kuwanon J is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, kuwanon J is primarily located in the membrane (predicted from logP). Outside of the human body, kuwanon J can be found in fruits. This makes kuwanon J a potential biomarker for the consumption of this food product.

Kuwanon J is a naturally occurring compound classified as a prenylated flavonoid. It is primarily derived from the Morus alba plant, commonly known as the white mulberry. Kuwanon J is recognized for its unique chemical structure, which includes a Diels-Alder adduct formed from two prenylchalcone derivatives. This compound has garnered attention due to its potential biological activities and therapeutic applications, particularly in the fields of pharmacology and cosmetics .

Kuwanon J is synthesized through a Diels-Alder reaction, which is a [4+2] cycloaddition process involving a diene and a dienophile. In the case of kuwanon J, the reaction typically involves prenylated chalcones as precursors. The formation of kuwanon J can be catalyzed by various Lewis acids, including boron-based catalysts, which enhance the selectivity and yield of the reaction . The reaction pathway includes several steps such as regioselective rearrangements and reductions that contribute to its final structure.

Kuwanon J exhibits several notable biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, which can help protect cells from oxidative stress.
  • Tyrosinase Inhibition: Kuwanon J acts as an inhibitor of tyrosinase, an enzyme involved in melanin production. This property makes it potentially useful in skin-whitening products and treatments for hyperpigmentation .
  • Anti-inflammatory Effects: Studies suggest that kuwanon J may reduce inflammation, which could have implications for conditions like arthritis or other inflammatory diseases .

The synthesis of kuwanon J can be achieved through several methods:

  • Natural Extraction: Isolated from Morus alba through extraction techniques.
  • Total Synthesis: Enantioselective total syntheses have been developed using biomimetic strategies that mimic natural biosynthetic pathways. This typically involves asymmetric Diels-Alder reactions mediated by chiral catalysts such as VANOL (a type of chiral ligand) combined with Lewis acids .
  • Chemoenzymatic Methods: These involve enzymatic transformations that can enhance the selectivity and efficiency of the synthesis process .

Kuwanon J has several applications across different fields:

  • Cosmetics: Due to its tyrosinase inhibitory activity, it is used in skin-lightening formulations.
  • Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for developing therapeutic agents against various diseases.
  • Food Industry: As a natural antioxidant, it may be used to enhance the shelf life of food products.

Research has indicated that kuwanon J interacts with various biological targets:

  • Tyrosinase Binding: Studies demonstrate that kuwanon J binds competitively to tyrosinase, inhibiting its activity effectively compared to other known inhibitors like kojic acid .
  • Cellular Mechanisms: Interaction studies have shown that kuwanon J can modulate pathways involved in oxidative stress response and inflammation, suggesting potential therapeutic uses in related diseases .

Kuwanon J shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeBiological ActivityUnique Features
Kuwanon GPrenylated flavonoidTyrosinase inhibitionContains a different prenyl group
Mulberrofuran GPrenylated flavonoidAntioxidant propertiesExhibits stronger antioxidant activity
Kojic AcidPhenolic compoundSkin whiteningNon-flavonoid; widely used in cosmetics
Albanol BFlavonoidAntimicrobialLacks prenylation

Kuwanon J's uniqueness lies in its specific Diels-Alder adduct formation and its pronounced inhibitory effects on tyrosinase compared to similar compounds like kuwanon G and mulberrofuran G, which may exhibit different mechanisms or potencies .

XLogP3

7.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

8

Exact Mass

678.24649740 g/mol

Monoisotopic Mass

678.24649740 g/mol

Heavy Atom Count

50

Dates

Modify: 2023-07-26

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